

Application Notes and Protocols for Hsp90-IN-12 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival. In cancerous cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins that drive tumor progression. Consequently, Hsp90 has emerged as a promising therapeutic target for cancer.

Hsp90-IN-12, also known as vibsanin A analog C (VAC), has been identified as a novel inhibitor of Hsp90.[1][2][3][4] In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines and inhibits the Hsp90-mediated refolding of proteins.[1][2][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of **Hsp90-IN-12** and other Hsp90 inhibitors.

Mechanism of Action of Hsp90 Inhibitors

Hsp90 function is dependent on its ability to bind and hydrolyze ATP. Hsp90 inhibitors typically act by competitively binding to the ATP pocket in the N-terminal domain of Hsp90. This inhibition disrupts the chaperone's ATPase activity, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins. The degradation of multiple



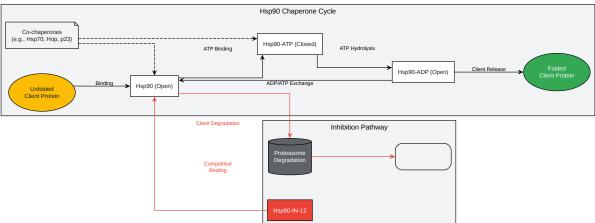




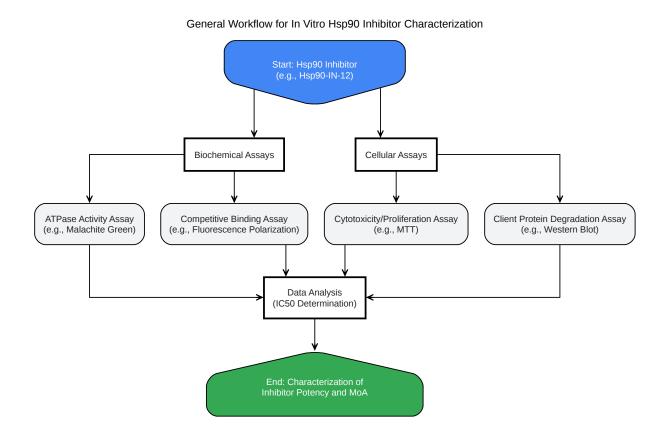
oncoproteins simultaneously provides a multi-faceted approach to disrupting cancer cell signaling pathways.



Hsp90 Chaperone Cycle and Inhibition







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